molecular formula C20H23N3O4S B5281543 ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5281543
M. Wt: 401.5 g/mol
InChI Key: WCLNXUYJPJOIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a combination of thiophene, benzoyl, and pyrazinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl derivatives .

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and benzoyl groups can engage in π-π stacking interactions, while the pyrazinecarboxylate moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

ethyl 4-[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-27-20(26)23-11-9-22(10-12-23)19(25)16-7-3-4-8-17(16)21-18(24)14-15-6-5-13-28-15/h3-8,13H,2,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLNXUYJPJOIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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